molecular formula C13H22ClNO B1471987 Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride CAS No. 1864057-53-3

Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride

Cat. No.: B1471987
CAS No.: 1864057-53-3
M. Wt: 243.77 g/mol
InChI Key: DTKJWYQOQROESX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride is 1S/C12H19NO.ClH/c13-12(11-8-5-9-14-11)10-6-3-1-2-4-7-10;/h5,8-10,12H,1-4,6-7,13H2;1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 243.77 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions would typically be provided in a Material Safety Data Sheet (MSDS) or similar document.

Scientific Research Applications

Chemical Synthesis and Drug Development:

A pivotal aspect of research on Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride centers on its potential as a precursor or intermediate in the synthesis of novel compounds with significant biological activities. For instance, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, designed as biased agonists of serotonin 5-HT1A receptors, exhibit antidepressant-like activity with high selectivity and promising pharmacokinetic profiles (Sniecikowska et al., 2019). This demonstrates the chemical's role in facilitating the development of new therapeutic agents targeting CNS disorders.

Material Science and Catalysis:

In material science and catalysis, the compound finds application in the synthesis of complex molecules and materials. Palladium(II) complexes containing N,N'-bidentate N-cycloalkyl 2-iminomethylpyridine and 2-iminomethylquinoline exhibit high catalytic activity for the polymerization of methyl methacrylate, showcasing its relevance in creating novel polymeric materials with specific properties (Kim et al., 2014).

Organic Chemistry and Structural Analysis:

The structural analysis and synthesis of various organic compounds are another significant area of application. For example, the synthesis and reactions of 2-(2-aminoanilino)cyclohepta[b]pyrroles leading to novel systems such as 5H-Cyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine demonstrate the compound's utility in exploring new chemical spaces and understanding structural properties of complex organic molecules (Abe et al., 1990).

Safety and Hazards

Specific safety and hazard information for Cycloheptyl(5-methylfuran-2-yl)methanamine hydrochloride was not found in the search results. For safety and handling information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer or supplier .

Properties

IUPAC Name

cycloheptyl-(5-methylfuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO.ClH/c1-10-8-9-12(15-10)13(14)11-6-4-2-3-5-7-11;/h8-9,11,13H,2-7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTKJWYQOQROESX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2CCCCCC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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